molecular formula C9H7NO4 B1677370 3,4-Methylenedioxy-beta-nitrostyrene CAS No. 1485-00-3

3,4-Methylenedioxy-beta-nitrostyrene

Cat. No.: B1677370
CAS No.: 1485-00-3
M. Wt: 193.16 g/mol
InChI Key: KFLWBZPSJQPRDD-ARJAWSKDSA-N
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Description

Manganese(II) sulfide, also known as manganese monosulfide, is a chemical compound composed of manganese and sulfur. It occurs naturally as the minerals alabandite, rambergite, and browneite. Manganese(II) sulfide is a p-type semiconductor with a wide bandgap of approximately 3 eV. It exhibits polymorphism, existing in different crystal structures such as cubic (isometric) and hexagonal forms .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(II) sulfide can be synthesized by reacting a manganese(II) salt, such as manganese(II) chloride, with ammonium sulfide: [ \text{(NH}_4\text{)}_2\text{S} + \text{MnCl}_2 \rightarrow 2 \text{NH}_4\text{Cl} + \text{MnS} ] This reaction typically occurs in an aqueous solution at room temperature .

Industrial Production Methods: Industrial production of manganese(II) sulfide often involves the solvothermal synthesis method. This approach allows for the control of phase structure and morphology by adjusting sulfur sources and solvents. The solvothermal method is particularly effective for producing manganese(II) sulfide nanocrystals with specific shapes and sizes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Manganese(II) sulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Manganese(II) sulfide can be compared with other manganese sulfides and related compounds:

Manganese(II) sulfide stands out due to its polymorphism, wide bandgap, and diverse applications in various fields, making it a unique and valuable compound in scientific research and industrial applications.

Properties

CAS No.

1485-00-3

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

5-[(Z)-2-nitroethenyl]-1,3-benzodioxole

InChI

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-

InChI Key

KFLWBZPSJQPRDD-ARJAWSKDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-]

SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]

Appearance

Solid powder

22568-48-5
1485-00-3

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-methylenedioxy-beta-nitrostyrene
MNS cpd

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 45-L cryogenic reactor with a contoured, anchor stirrer was dissolved 5.537 kg (36.9 moles) piperonal in 9 L methanol and 2.252 kg (36.9 moles) nitromethane at 15°-20° C. The jacket temperature was set to -5° C. and the reaction solution cooled to a temperature of +3.5° C. A 21° C. solution of 3.10 kg (38.8 moles) 50% (w:w) aquous sodium hydroxide diluted with 3.7 L water was pumped in. The reaction temperature was maintained between 10°-15° C. When addition was complete, the jacket temperature was reset to 1° C. and stirring continued for 30 minutes. A mixture of 7 kg ice in 19 L water was added to dissolve most of the solid. The reaction mixture was filtered through canvas and then a 27R10SV Honeycomb filter. The filtered solution was metered into a 21° C. mixture of 7.4 L concentrated hydrochloric acid in 11.1 L deionized water. The final reaction temperature was 26° C. The resulting product was centrifuged and washed until the wash pH rose to at least 6 (by pH indicating paper). The crude product was dissolved in 92 L dichloromethane and the layers separated. The aqueous layer was washed once with 8 L dichloromethane. The combined organics were dried over 1.32 kg magnesium sulfate and filtered through Whatman #1 paper. The volume was reduced to 20% and the solution cooled to 4° C. Filtration through Whatman #1 paper, followed by ambient temperature drying in vacuo with an air leak afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25% followed by similar cooling, filtration, and drying afforded 0.262 kg (4%) of a second crop. The yellow product darkened on standing in light and air.
Quantity
5.537 kg
Type
reactant
Reaction Step One
Quantity
2.252 kg
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
3.1 kg
Type
reactant
Reaction Step Two
Name
Quantity
3.7 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
7 kg
Type
reactant
Reaction Step Three
Name
Quantity
19 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To piperonal (15.55 kg, 103.5 mol) under mechanical stirring and under nitrogen was added ammonium acetate (13.4 kg, 173.8 mol), acetic acid (45.2 kg), and nitromethane (18.4 kg, 301.4 mol) sequentially. The mixture was warmed to 70° C. After about 30 minutes, the yellow product began to crystallize. The reaction temperature was raised to 80° C. and stirred for about 10 hours until minimal piperonal remains. The somewhat thick reaction mixture was cooled to 10° C. and filtered. The precipitate was washed with acetic acid (2×8 kg) and then water (2×90 kg). The product was dried under a nitrogen purge and then in a vacuum oven at 50° C. for 2 days to afford 15.94 kg (80%) of the title compound as a bright yellow solid.
Quantity
15.55 kg
Type
reactant
Reaction Step One
Quantity
13.4 kg
Type
reactant
Reaction Step Two
Quantity
18.4 kg
Type
reactant
Reaction Step Two
Quantity
45.2 kg
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Methylenedioxy-beta-nitrostyrene
Reactant of Route 2
3,4-Methylenedioxy-beta-nitrostyrene
Reactant of Route 3
3,4-Methylenedioxy-beta-nitrostyrene
Reactant of Route 4
Reactant of Route 4
3,4-Methylenedioxy-beta-nitrostyrene

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